molecular formula C12H14O3 B156028 5-(4-Methylphenyl)-5-oxopentanoic acid CAS No. 833-85-2

5-(4-Methylphenyl)-5-oxopentanoic acid

Cat. No. B156028
CAS RN: 833-85-2
M. Wt: 206.24 g/mol
InChI Key: MCWLCBLXRSXGTF-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-5-oxopentanoic acid is a compound that can be associated with the family of branched fatty acids. Although the provided papers do not directly discuss this compound, they provide insights into the synthesis and characterization of structurally related compounds. The synthesis of enantiomers of 5- and 6-methyloctanoic acids, as well as 4-oxo-5-aminopentanoic acid hydrochloride, suggests a broader context in which similar branched and functionalized fatty acids are of interest in chemical research .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from simple diols such as 1,4-butanediol and 1,5-pentanediol. These diols are alkylated and then further processed through a series of reactions including bromination, amide formation, reductive cleavage, and oxidation to yield the final acid products . In the case of 4-oxo-5-aminopentanoic acid hydrochloride, selective bromination and the use of Meldrum's acid are key steps in the synthesis . These methods could potentially be adapted for the synthesis of 5-(4-Methylphenyl)-5-oxopentanoic acid by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-(4-Methylphenyl)-5-oxopentanoic acid would include a branched chain with a terminal carboxylic acid group, a ketone functionality, and a para-methylphenyl group. The synthesis of enantiomers of related compounds indicates the possibility of chiral centers in such molecules, which would be important for their physical properties and reactivity . The molecular structure would influence the compound's interactions and its potential applications in various fields such as medicinal chemistry or material science.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide a foundation for understanding the reactivity of 5-(4-Methylphenyl)-5-oxopentanoic acid. The presence of functional groups such as ketones and carboxylic acids suggests that this compound could undergo further chemical transformations, including reduction, esterification, and the formation of amides . These reactions could be utilized to modify the compound or to incorporate it into larger, more complex molecules.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-(4-Methylphenyl)-5-oxopentanoic acid, they do provide information on similar compounds. The physical properties such as melting points, solubility, and crystallinity can be influenced by the presence of functional groups and the overall molecular structure . The chemical properties, including acidity, reactivity towards nucleophiles, and stability, would be determined by the carboxylic acid and ketone functionalities. These properties are crucial for the practical applications of the compound and would need to be characterized through experimental studies.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Methods : The synthesis of derivatives such as 5-Amino-4-oxopentanoic acid hydrochloride and 5-(2-amino-3-methylphenyl)-5-oxopentanoic acids has been explored. Methods include esterification, bromination, and reactions with potassium phthalimide or phthaloyl chloride, providing pathways to produce key intermediates for further chemical transformations (Lin Yuan, 2006); (R. Gataullin & I. B. Abdrakhmanov, 2007).

  • Electrosynthesis and Isotopic Labeling : Studies have demonstrated the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride and the preparation of isotopically labeled forms of 5-aminolevulinic acid, an important precursor in the biosynthesis of biologically active porphyrins. These methods are pivotal for creating specific molecules for research and industrial applications (A. Konarev et al., 2007); (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).

Applications in Biochemical and Pharmaceutical Research

  • Role in Biochemical Pathways : 5-(4-Methylphenyl)-5-oxopentanoic acid is linked to various biochemical pathways, including the biosynthesis of biologically significant porphyrins such as chlorophyll and heme. These compounds play a central role in processes like photosynthesis and oxygen transport (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).

  • Pharmaceutical Research : Research has focused on the potential of 5-(4-Methylphenyl)-5-oxopentanoic acid derivatives as mechanism-based inactivators for enzymes like zinc protease carboxypeptidase A. Such studies have implications in drug development, particularly in designing novel inhibitors that can selectively target specific enzymes (S. Mobashery et al., 1990).

Environmental and Material Science Applications

  • Secondary Organic Aerosol Tracers : Research has identified derivatives of 5-(4-Methylphenyl)-5-oxopentanoic acid as potential tracers in atmospheric chemistry, particularly in understanding the formation and composition of secondary organic aerosols from aromatic volatile organic compounds. This has implications for environmental monitoring and air quality assessment (Ibrahim M. Al-Naiema & E. Stone, 2017).

  • Catalytic Transformation in Chemical Industries : Studies on levulinic acid, a related keto acid, highlight its use as a starting material for synthesizing various chemicals and fuels, demonstrating the potential of 5-(4-Methylphenyl)-5-oxopentanoic acid in catalytic processes and industrial applications (T. J. Malu et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that should be taken while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.


properties

IUPAC Name

5-(4-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-5-7-10(8-6-9)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWLCBLXRSXGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232257
Record name 4-p-Toluoylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-5-oxopentanoic acid

CAS RN

833-85-2
Record name 4-Methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=833-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-p-Toluoylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-p-Toluoylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-p-toluoylbutyric acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.484
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Record name 4-(p-Toluoyl)butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Stevanović, A Pejović, IS Damljanović… - Helvetica Chimica …, 2013 - Wiley Online Library
Two variants of a new pathway for the synthesis of (±)‐curcumene ether are described. The key steps in these procedures are intramolecular cyclizations of 6‐methyl‐2‐(4‐methylphenyl…
Number of citations: 4 onlinelibrary.wiley.com
TL Ho, PF Yang - Tetrahedron, 1995 - Elsevier
Phenolic sesquiterpenes including sesquichamaenol, 6-(2-hydroxy-4-methylphenyl)-2-methyl-3-heptanone, and curcuphenol methyl ether have been obtained from oxidative cleavage …
Number of citations: 25 www.sciencedirect.com

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